molecular formula C5H4BrClO B1626657 2-Bromo-5-(chloromethyl)furan CAS No. 337914-79-1

2-Bromo-5-(chloromethyl)furan

Cat. No. B1626657
M. Wt: 195.44 g/mol
InChI Key: JQVZKIKBFKAFTL-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)furan is a chemical compound with the molecular formula C5H4BrClO . It has a molecular weight of 195.44200 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(chloromethyl)furan consists of a furan ring with a bromine atom and a chloromethyl group attached at the 2nd and 5th positions respectively .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-(chloromethyl)furan are not detailed in the retrieved papers, furan compounds are known to undergo a variety of chemical reactions . For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid can be produced by treating the precursor aldehydes with tert-butyl hypochlorite .

Future Directions

Furan compounds, including 2-Bromo-5-(chloromethyl)furan, have potential applications in the production of bio-based materials . The switch from traditional resources such as crude oil to biomass requires the development of new synthetic methods and the exploration of novel applications for these compounds .

properties

IUPAC Name

2-bromo-5-(chloromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVZKIKBFKAFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480484
Record name 2-Bromo-5-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(chloromethyl)furan

CAS RN

337914-79-1
Record name 2-Bromo-5-(chloromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-furanyl)methanol (Example 310A) (144 mmol) in dry carbon tetrachloride (30 mL) was added triphenylphosphine (6.0 g, 228 mmol) at rt. The reaction is heated at 75° C. for 1 h. Concentration and purification by radial chromatography (0-10% EtOAc-hexanes gradient) afforded the title compound with contamination of triphenylphosphine. The product is used without further purification.
Quantity
144 mmol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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